

EP1013: A Broad-Spectrum, Selective Caspase Inhibitor for Enhanced Cell Survival

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Compound of Interest

Compound Name: EP1013

Cat. No.: B15582386

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

EP1013, chemically identified as N-benzyloxycarbonyl-Val-Asp-fluoromethyl ketone (zVD-FMK), is a potent, broad-spectrum, and selective inhibitor of caspases, the key executioner enzymes in apoptosis or programmed cell death. Research has highlighted its therapeutic potential, particularly in the context of improving the survival and function of transplanted cells, such as pancreatic islets for the treatment of type 1 diabetes. This document provides a comprehensive technical overview of **EP1013**, including its mechanism of action, quantitative efficacy data from preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to EP1013

EP1013 is a dipeptide caspase inhibitor that demonstrates selectivity for a range of caspases, including the key initiator and effector caspases 1, 3, 6, 7, 8, and 9.[1] Its mechanism of action involves the fluoromethyl ketone (FMK) moiety, which irreversibly binds to the catalytic cysteine residue in the active site of caspases, thereby inactivating the enzyme. A significant advantage of **EP1013** is its enhanced potency in both in vitro and in vivo settings compared to first-generation pan-caspase inhibitors like zVAD-FMK, with no observed toxicity in rodent models. [1][2] This favorable profile makes **EP1013** a promising candidate for clinical applications where inhibition of apoptosis is therapeutically beneficial.

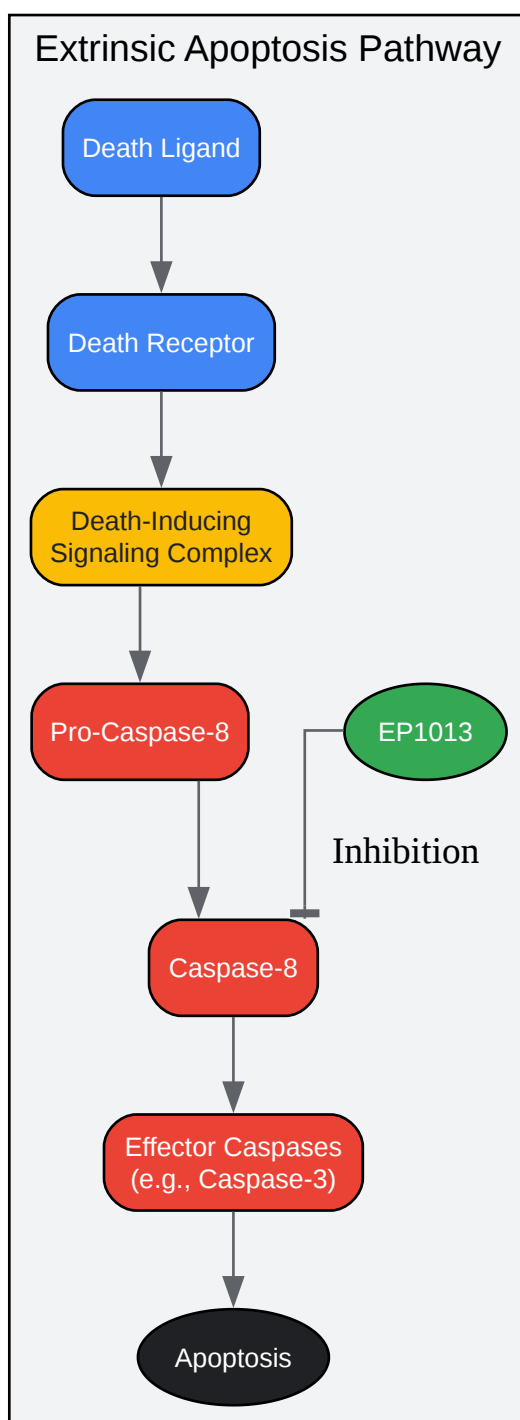
Mechanism of Action: Caspase Inhibition

Caspases are a family of cysteine proteases that play a central role in the apoptotic signaling cascade. Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

EP1013, as a broad-spectrum inhibitor, can interfere with both the extrinsic and intrinsic apoptotic pathways by targeting multiple caspases.

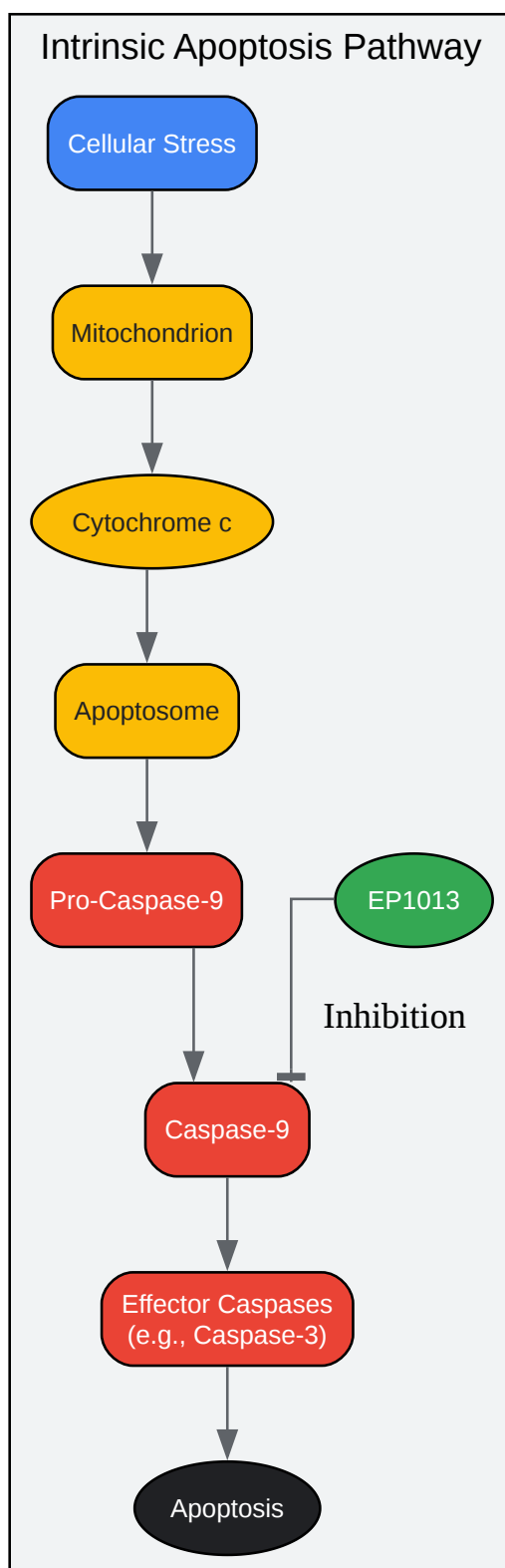
Signaling Pathways

The following diagrams illustrate the points of intervention for **EP1013** within the primary apoptosis signaling pathways.



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Caption: **EP1013** inhibits the extrinsic apoptotic pathway by targeting Caspase-8.



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Caption: **EP1013** inhibits the intrinsic apoptotic pathway by targeting Caspase-9.

Quantitative Data from Preclinical Studies

The efficacy of **EP1013** has been demonstrated in a syngeneic rodent islet transplant model.[\[2\]](#) The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of **EP1013** on Syngeneic Marginal Mass Islet Graft Function

Treatment Group	n	Days to Euglycemia (mean ± SEM)	% Grafts Functioning at Day 30
Vehicle Control	10	12.5 ± 1.5	40
EP1013 (1 mg/kg)	8	7.8 ± 1.1	87.5
EP1013 (3 mg/kg)	9	6.2 ± 0.9	100
EP1013 (10 mg/kg)	10	5.9 ± 0.8	80
zVAD-FMK (10 mg/kg)	8	8.1 ± 1.2	75

*p < 0.05 compared to Vehicle Control

Table 2: Effect of **EP1013** on Human Islet Graft Function in Immunodeficient Mice

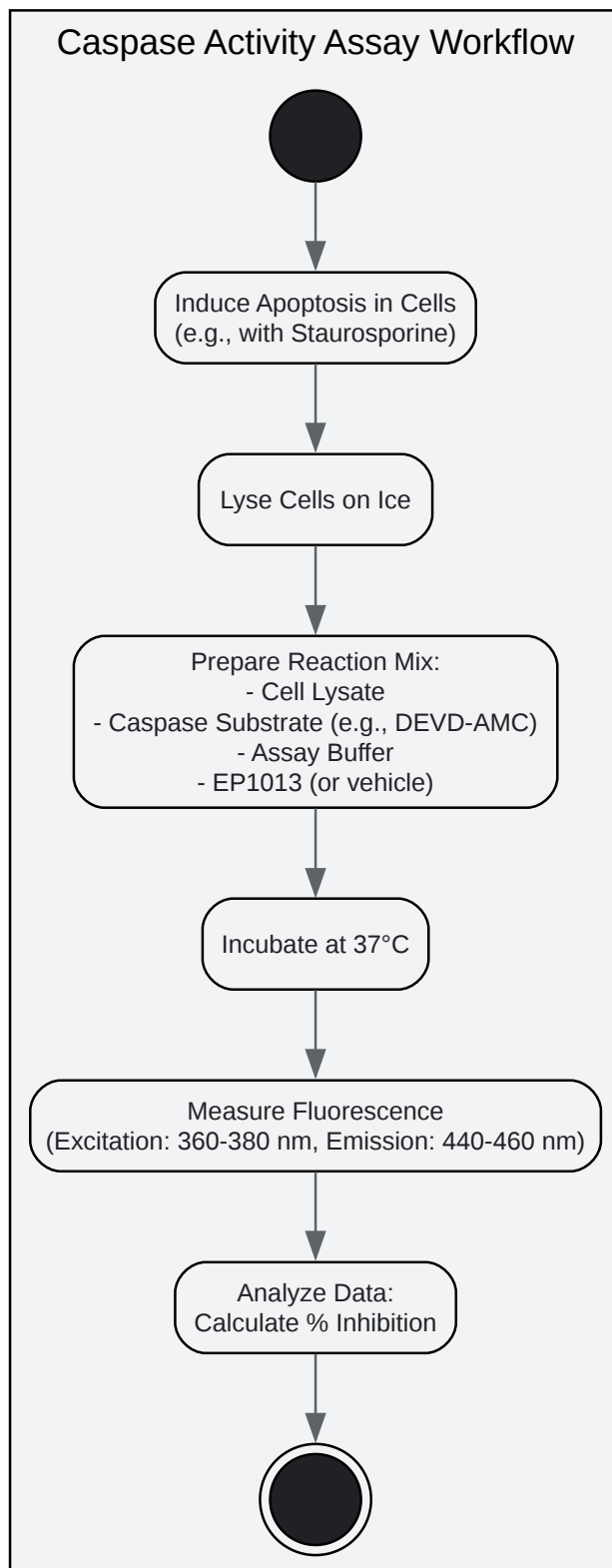
Treatment Group	n	Blood Glucose at Day 30 (mg/dl, mean ± SEM)	Graft Insulin Content at Day 30 (ng/graft, mean ± SEM)
Vehicle Control	6	458 ± 45	25.6 ± 8.1
EP1013 (3 mg/kg)	7	189 ± 32	112.4 ± 21.5

*p < 0.05 compared to Vehicle Control

Experimental Protocols

In Vitro Caspase Activity Assay (Fluorometric)

This protocol describes a general method for measuring caspase activity in cell lysates, which can be adapted to assess the inhibitory effect of **EP1013**.



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- 2. The caspase selective inhibitor EP1013 augments human islet graft function and longevity in marginal mass islet transplantation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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